3-bromo-4,5-dicyclopropyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-bromo-4,5-dicyclopropyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c9-8-11-10-7(5-1-2-5)12(8)6-3-4-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLLRDFCURSIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3CC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-bromo-4,5-dicyclopropyl-4H-1,2,4-triazole involves several steps. One common method includes the bromination of 4,5-dicyclopropyl-1H-1,2,4-triazole using bromine or a bromine-containing reagent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Bromo-4,5-dicyclopropyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The cyclopropyl groups can participate in cyclization reactions, forming new ring structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules and coordination complexes with transition metals. Its unique structure allows for various chemical reactions including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles such as amines or thiols.
- Oxidation and Reduction : The triazole ring can undergo transformations leading to different derivatives.
- Cyclization Reactions : The cyclopropyl groups may participate in forming new ring structures.
Biology
Research indicates that 3-bromo-4,5-dicyclopropyl-4H-1,2,4-triazole exhibits potential biological activities :
- Antimicrobial Properties : Studies have shown its effectiveness against various pathogens. For instance, derivatives of triazoles have been reported to possess antibacterial and antifungal activities .
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Candida albicans | High |
Medicine
The compound is being explored for its role as a pharmaceutical intermediate . Its interactions with biological targets may lead to the development of new drugs aimed at treating fungal infections or cancer therapies. Ongoing research focuses on elucidating its mechanism of action to enhance drug design .
Case Study 1: Antimicrobial Activity
A study evaluated various triazole derivatives for their antimicrobial efficacy against S. aureus, B. cereus, and E. coli. Compounds similar to this compound demonstrated significant MIC values comparable to standard antibiotics .
Case Study 2: Drug Development
In drug development contexts, this compound has been tested as a lead compound for antifungal agents. Its structural features allow it to bind effectively with fungal enzymes, inhibiting their activity and thus preventing growth .
Mechanism of Action
The mechanism of action of 3-bromo-4,5-dicyclopropyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropyl groups play a crucial role in its reactivity and binding affinity to biological targets . The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
(a) 3-Bromo-4,5-dimethyl-4H-1,2,4-triazole
- Molecular Formula : C₄H₆BrN₃
- Key Differences : Cyclopropyl groups replaced by methyl groups.
- Properties :
(b) 3-[2-(4-Bromothiophen-2-yl)propan-2-yl]-4,5-dicyclopropyl-4H-1,2,4-triazole (9n)
- Structure : Features a bromothiophene substituent instead of a simple bromine atom.
- Synthesis : Prepared via hydrazide intermediates (41% yield) .
(c) 3-[2-(5-Chloro-3-fluorothiophen-2-yl)propan-2-yl]-4,5-dicyclopropyl-4H-1,2,4-triazole (10c)
Impact of Substituents on Physicochemical Properties
- Cyclopropyl vs. Methyl Groups : Cyclopropyl substituents increase molecular rigidity and may reduce metabolic degradation compared to methyl groups.
- Thiophene vs.
Biological Activity
3-Bromo-4,5-dicyclopropyl-4H-1,2,4-triazole is a chemical compound that has garnered attention for its potential biological activities. With the molecular formula C8H10BrN3 and a molecular weight of 228.09 g/mol, this compound is part of the triazole family, known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and cyclopropyl groups enhance its reactivity and binding affinity to various biological targets. This compound has been shown to affect cytokine release and exhibit antimicrobial properties against various pathogens .
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungal strains. In a study evaluating derivatives of triazole compounds, it was found that certain derivatives exhibited potent antibacterial effects with minimal toxicity .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organisms | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | E. coli | 32 | Moderate |
| Staphylococcus aureus | 16 | Strong | |
| Candida albicans | 64 | Weak |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. These findings suggest that it may be beneficial in treating inflammatory conditions .
Table 2: Cytokine Modulation by this compound
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |
|---|---|---|---|
| TNF-α | 250 | 150 | 40 |
| IFN-γ | 300 | 180 | 40 |
| IL-6 | 200 | 190 | 5 |
Case Studies
Several case studies have evaluated the biological activity of triazole derivatives similar to this compound:
- Study on Antimicrobial Properties : A series of triazole derivatives were synthesized and tested against a range of bacterial strains. The study found that modifications in the triazole ring structure significantly influenced antimicrobial efficacy .
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of triazoles. It highlighted that compounds with bromine substitutions showed enhanced inhibition of cytokine production in activated immune cells .
Q & A
Q. Table 1: Comparison of Cyclopropanation Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Cyclopropylboronic acid, Pd(PPh₃)₄ | 65 | |
| Nucleophilic Alkylation | Cyclopropylmethyl bromide, K₂CO₃ | 55 |
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine ().
- Elemental Analysis : Validate purity (>95% C, H, N content) ().
Advanced: How can researchers address low yields in the final cyclopropanation step?
Methodological Answer:
Low yields often stem from steric hindrance or side reactions. Mitigation strategies include:
- Temperature optimization : Lower reaction temperatures (e.g., 60°C vs. reflux) to reduce decomposition ().
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to enhance coupling efficiency ().
- Protecting groups : Temporarily protect reactive sites (e.g., amino groups) with Boc or acetyl groups ().
- Post-reaction purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ().
Advanced: How to resolve contradictions between computational and experimental electronic properties?
Methodological Answer:
Discrepancies arise from approximations in computational models. Validate via:
- X-ray crystallography : Determine exact bond lengths/angles using SHELX (). Compare with DFT-optimized structures ().
- Electrochemical studies : Measure redox potentials (cyclic voltammetry) to assess electron-withdrawing effects of bromine and cyclopropyl groups ().
- Multiconfigurational calculations : Use CASSCF for accurate electronic state modeling ().
Safety: What protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for synthesis ().
- Ventilation : Ensure local exhaust ventilation (LEV) to limit inhalation ().
- Waste disposal : Collect spills in sealed containers; dispose via approved hazardous waste facilities ().
- Emergency response : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes ().
Biological Activity: How to design assays for structure-activity relationships (SAR)?
Methodological Answer:
- Derivative synthesis : Modify substituents (e.g., replace bromine with Cl, F) while retaining the triazole core ().
- In vitro testing : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination ().
- Control experiments : Compare with non-cyclopropyl analogs to isolate steric/electronic effects ().
Q. Table 2: Example SAR Assay Design
| Derivative | Substituent Modifications | Biological Target | IC₅₀ (µM) |
|---|---|---|---|
| Parent compound | 3-Br, 4,5-dicyclopropyl | Kinase X | 12.3 |
| Analog 1 | 3-Cl, 4,5-dicyclopropyl | Kinase X | 18.9 |
| Analog 2 | 3-Br, 4-methyl, 5-cyclopropyl | Kinase X | 8.7 |
Advanced: What crystallographic challenges arise with this compound?
Methodological Answer:
- Crystal growth : Use slow evaporation (e.g., ethyl acetate/hexane) or diffusion methods.
- Twinned crystals : Address via SHELXD for structure solution ().
- Disorder modeling : Refine cyclopropyl group positions using restraints in SHELXL ().
Advanced: How to analyze environmental toxicity of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
